2-Pyrazolin-5-one, 1-benzyl-3-methyl-

説明

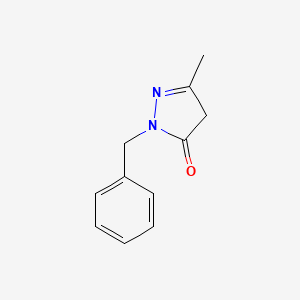

2-Pyrazolin-5-one, 1-benzyl-3-methyl- is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Pyrazolin-5-one, 1-benzyl-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazolin-5-one, 1-benzyl-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of the compound 2-Pyrazolin-5-one, 1-benzyl-3-methyl-, also known as 1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one, is free radicals . The compound acts as a potent antioxidant agent against lipid peroxidation .

Mode of Action

1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one interacts with free radicals, particularly the hydroxyl radical, one of the most reactive species generated during ischemia . The compound’s lipophilic substituents are essential for its lipid peroxidation-inhibitory activity .

Biochemical Pathways

The compound 1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one affects the biochemical pathway of lipid peroxidation. Excessive production of the hydroxyl radical causes lipid peroxidation of polyunsaturated fatty acids in membranes, leading to further membrane disintegration . By scavenging these reactive oxygen species, the compound prevents lipid peroxidation of the membranes, thus reducing damage which might be provoked by ischemia .

Pharmacokinetics

The compound’s lipophilic nature suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of 1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one’s action include the prevention of lipid peroxidation of the membranes, reducing damage which might be provoked by ischemia . This results in a protective effect on the brain, particularly in a transient ischemia model .

Action Environment

Given its antioxidant properties, the compound’s efficacy may be influenced by the oxidative state of the environment .

生化学分析

Biochemical Properties

The biochemical properties of “2-Pyrazolin-5-one, 1-benzyl-3-methyl-” are largely influenced by its structure . The compound has been found to exhibit antioxidant properties, acting as a free radical scavenger . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in oxidative processes, potentially influencing these reactions by mitigating oxidative stress .

Cellular Effects

“2-Pyrazolin-5-one, 1-benzyl-3-methyl-” has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to protect against ischemia, possibly by inhibiting the lipoxygenase system . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “2-Pyrazolin-5-one, 1-benzyl-3-methyl-” is thought to involve its interactions with biomolecules at the molecular level . As a free radical scavenger, it may bind to reactive oxygen species, thereby preventing them from causing cellular damage . It may also inhibit or activate enzymes, leading to changes in gene expression .

生物活性

2-Pyrazolin-5-one, 1-benzyl-3-methyl- is a compound belonging to the pyrazolone family, characterized by its five-membered heterocyclic ring containing two nitrogen atoms. This compound has garnered attention in various fields due to its diverse biological activities, particularly in pharmaceuticals. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₂N₂O

- Molecular Weight : 188.226 g/mol

The structure of 2-Pyrazolin-5-one, 1-benzyl-3-methyl- includes a benzyl group and a methyl group attached to the pyrazolone ring, which influences its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that derivatives of 2-Pyrazolin-5-one exhibit significant biological activities, including:

- Antimicrobial Activity : Some derivatives show promising results against various microbial strains.

- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation in biological systems.

- Antitumor Activity : Several studies have highlighted its potential as an anticancer agent.

While specific mechanisms for 2-Pyrazolin-5-one, 1-benzyl-3-methyl- remain largely unexplored, some insights can be drawn from related compounds:

- Enzyme Inhibition : It is believed that this compound may interact with specific enzymes involved in cellular processes.

- Cell Cycle Disruption : Similar pyrazolone derivatives have shown the ability to inhibit tubulin polymerization, affecting cell division and proliferation.

Synthesis Methods

The synthesis of 2-Pyrazolin-5-one, 1-benzyl-3-methyl- typically involves the reaction of α, β-unsaturated ketones with hydrazine derivatives. The following general method is employed:

- Reagents : α, β-unsaturated ketones and hydrazine derivatives.

- Conditions : The reaction is usually conducted under controlled temperature and atmospheric conditions.

- Characterization : The synthesized compound is characterized using various analytical techniques such as NMR and mass spectrometry.

Table 1: Summary of Biological Activities

Notable Research Findings

- Antitumor Efficacy : A study reported that derivatives of pyrazolones showed significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.07 µM to over 50 µM depending on the structural modifications made .

- Mechanistic Insights : Research has indicated that certain pyrazolone derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

-

Comparative Studies : In comparative analyses with structurally similar compounds, it was found that slight variations in substituents can lead to significant differences in biological activity. For instance:

- 3-Methyl-2-pyrazolin-5-one showed distinct antimicrobial properties compared to 2-Pyrazolin-5-one.

科学的研究の応用

Medicinal Chemistry

2-Pyrazolin-5-one derivatives have been extensively studied for their pharmacological properties. The compound exhibits notable antioxidant activity, primarily through its interaction with free radicals, particularly hydroxyl radicals. This interaction helps prevent lipid peroxidation, which is crucial in mitigating cellular damage during ischemic events .

Key Therapeutic Applications:

- Antioxidant Activity: The compound's ability to inhibit lipid peroxidation makes it a candidate for treating conditions associated with oxidative stress, such as myocardial infarction and inflammation .

- Anti-inflammatory Properties: Research indicates that pyrazolone derivatives can serve as anti-inflammatory agents, potentially useful in treating various inflammatory disorders .

- Antimicrobial Activity: Recent studies have shown that pyrazolone compounds demonstrate antibacterial effects against pathogens such as Bacillus cereus and Klebsiella pneumoniae, highlighting their potential in developing new antimicrobial agents .

Analytical Chemistry

In analytical chemistry, 2-Pyrazolin-5-one, 1-benzyl-3-methyl- is used for its utility in high-performance liquid chromatography (HPLC). It can be effectively separated and analyzed using reverse-phase HPLC techniques, which are essential for purifying compounds and analyzing their purity in pharmaceutical formulations .

HPLC Methodology:

- Mobile Phase Composition: A typical mobile phase includes acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility.

- Applications: This method is scalable for preparative separation and can be adapted for pharmacokinetic studies .

Biochemical Research

The compound has been shown to influence various biochemical pathways. Its lipophilic nature suggests good bioavailability, making it suitable for in vivo studies. The interactions of 2-Pyrazolin-5-one with biomolecules are crucial for understanding its mechanism of action at the molecular level.

Biochemical Pathways:

- Lipid Peroxidation Inhibition: The compound's ability to inhibit lipid peroxidation is vital for protecting cell membranes from oxidative damage.

- Cellular Effects: Studies indicate significant effects on cellular processes related to oxidative stress management and inflammation .

Case Study 1: Antioxidant Efficacy

A study demonstrated that 2-Pyrazolin-5-one significantly reduced markers of oxidative stress in an animal model of ischemia. The administration of the compound led to a marked decrease in lipid peroxidation levels compared to control groups, supporting its use as a therapeutic agent for ischemic diseases .

Case Study 2: Antimicrobial Activity

Research highlighted the antimicrobial properties of pyrazolone derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were effective at low concentrations, suggesting their potential as new antibiotics .

Data Tables

特性

IUPAC Name |

2-benzyl-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-7-11(14)13(12-9)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDQPHZEAUFCTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241547 | |

| Record name | 2-Pyrazolin-5-one, 1-benzyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-23-6 | |

| Record name | 1-Benzyl-3-methyl-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-methyl-2-pyrazolin-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrazolin-5-one, 1-benzyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。